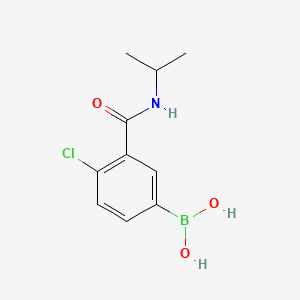

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQOXEAGRQNWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661225 | |

| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-74-0 | |

| Record name | B-[4-Chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 871332-74-0) is a valuable bifunctional building block in modern medicinal chemistry. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures that form the core of many pharmaceutical agents. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate. We will dissect a robust and scalable synthetic strategy, beginning from commercially available precursors. The narrative emphasizes the chemical rationale behind procedural choices, providing detailed, step-by-step protocols and addressing critical process parameters to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The target molecule, this compound, possesses three key features on a phenyl ring: a chloro substituent, an N-isopropyl amide, and a boronic acid. The boronic acid moiety is the reactive handle for Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[1][2] The strategic placement of the chloro and amide groups allows for fine-tuning of the electronic and steric properties of resulting coupled products, making this reagent highly sought after in drug discovery programs.

Our synthetic strategy is predicated on a retrosynthetic analysis that prioritizes the use of stable, readily available starting materials and employs high-yielding, functional-group-tolerant reactions. The proposed pathway involves two primary transformations:

-

Amide Bond Formation: The synthesis of a key halo-aromatic intermediate.

-

Miyaura Borylation: The palladium-catalyzed introduction of the boronate ester functionality, which serves as a stable precursor to the final boronic acid.

Synthesis Pathway and Experimental Protocols

The selected forward synthesis begins with the preparation of the key amide intermediate, followed by a robust palladium-catalyzed borylation.

Step 1: Synthesis of 5-Bromo-2-chloro-N-isopropylbenzamide (Intermediate I)

The initial step involves the formation of an amide bond between 2-chloro-5-bromobenzoic acid and isopropylamine. While the target intermediate, 5-Bromo-2-chloro-N-isopropylbenzamide (CAS 849898-48-2), is commercially available, its synthesis is straightforward and instructive.[3] The direct reaction is unfavorable; therefore, the carboxylic acid must be activated. The most common laboratory method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Experimental Protocol: Acyl Chloride Method

-

Activation: To a solution of 2-chloro-5-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at 0 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution (HCl, CO, CO₂) ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acyl chloride.

-

Amine Coupling: Dissolve the crude 2-chloro-5-bromo-benzoyl chloride in fresh DCM (0.2 M) and cool to 0 °C. In a separate flask, prepare a solution of isopropylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM.

-

Addition: Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Completion & Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-Chloro-5-bromobenzoic acid | 235.45 | 1.0 | 2.35 g |

| Oxalyl Chloride | 126.93 | 1.5 | 1.90 g (1.3 mL) |

| Isopropylamine | 59.11 | 1.5 | 0.89 g (1.3 mL) |

| Triethylamine | 101.19 | 1.5 | 1.52 g (2.1 mL) |

| Dichloromethane (DCM) | - | - | ~100 mL |

Step 2: Miyaura Borylation for Synthesis of the Boronate Pinacol Ester (Intermediate II)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester onto an aryl halide.[4] This reaction is exceptionally reliable and tolerates a wide variety of functional groups, making it ideal for this synthesis. We use bis(pinacolato)diboron (B₂pin₂) as the boron source, which generates a stable, easily purified pinacol ester intermediate.

Causality Behind Reagent Choices:

-

Catalyst: A palladium(0) species is required. We use a stable Pd(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which is reduced in situ to the active Pd(0) catalyst.

-

Base: A weak base is necessary to facilitate the catalytic cycle, specifically the transmetalation step. Potassium acetate (KOAc) is the standard and most effective choice for this transformation.[4]

-

Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are required to solubilize the reagents and facilitate the reaction at elevated temperatures.

Experimental Protocol: Miyaura Borylation

-

Setup: To an oven-dried flask, add 5-bromo-2-chloro-N-isopropylbenzamide (Intermediate I, 1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 eq), followed by anhydrous 1,4-dioxane (approx. 0.15 M).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or another suitable solvent and filter through a pad of Celite® to remove palladium residues and salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronate pinacol ester.

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |

| Intermediate I | 276.56 | 1.0 | 1.38 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 1.52 g |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 1.47 g |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 122 mg |

| 1,4-Dioxane (anhydrous) | - | - | ~35 mL |

Step 3: Hydrolysis to this compound

Pinacol esters are generally stable but can be hydrolyzed to the corresponding boronic acid for subsequent reactions or for final product characterization.[1] This step must be handled carefully, as boronic acids can be prone to dehydration to form cyclic boroxine anhydrides. A common and mild method involves transesterification followed by acidic hydrolysis.[5][6]

Experimental Protocol: Two-Step Hydrolysis

-

Transesterification: Dissolve the boronate pinacol ester (Intermediate II, 1.0 eq) in diethyl ether. Add diethanolamine (1.1 eq) and stir at room temperature for 30-60 minutes. A precipitate of the diethanolamine adduct should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold ether.

-

Hydrolysis: Suspend the collected solid in a biphasic mixture of ether and 1 M HCl (aq). Stir vigorously for 20-30 minutes.

-

Work-up: Separate the layers. Extract the aqueous layer with ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Final Product: Concentrate the solution under reduced pressure to yield the final product, this compound, typically as a white solid. It is advisable to store the product under dry conditions.

Characterization and Quality Control

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): LC-MS or HRMS to confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Note that some boronate esters can hydrolyze on-column depending on the stationary phase and mobile phase conditions.[7]

Safety and Handling

-

Reagents: Handle oxalyl chloride, thionyl chloride, and organoamines in a well-ventilated fume hood. These reagents are corrosive and toxic.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous solvents are required for the borylation step. Ensure proper techniques are used to handle and dispense these reagents to avoid introducing moisture, which can quench the reaction.

-

Inert Atmosphere: The Miyaura borylation is sensitive to oxygen, and maintaining an inert atmosphere is critical for catalytic activity.

References

-

The Royal Society of Chemistry. (n.d.). General procedure for hydrolysis of pinacol boronic esters. SUPPLEMENTARY INFORMATION for the article. Retrieved from [Link]

-

Moran, J., & Paquin, J. F. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Retrieved from [Link]

-

Moran, J., & Paquin, J. F. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. National Institutes of Health. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2015). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]

-

Qiu, H., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Dunås, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Novachem. (n.d.). 5-Bromo-2-chloro-N-isopropylbenzamide [F236040-25G] - 849898-48-2. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novachem | 5-Bromo-2-chloro-N-isopropylbenzamide F236040-25G 849898-48-2 Fluorochem Ltd [novachem.com.au]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a specialized arylboronic acid that has garnered interest within the realms of medicinal chemistry and drug discovery. Its unique structural features—a chloro substituent, an isopropylcarbamoyl group, and a boronic acid moiety—position it as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Boronic acids, in general, are recognized for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with biological targets, making them attractive pharmacophores. This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and potential applications of this compound, offering a critical resource for researchers engaged in the development of novel therapeutics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively published, we can compile its known identifiers and leverage computational tools to predict key parameters.

| Property | Value | Source |

| CAS Number | 871332-74-0 | [1][2] |

| Molecular Formula | C10H13BClNO3 | [2][3] |

| Molecular Weight | 241.48 g/mol | Calculated |

| Purity | Typically ≥97% | [4] |

| Predicted pKa | 7.52 ± 0.10 (for the similar N-methyl analog) | [5] |

| Predicted Density | 1.37 g/cm³ (for the similar N-methyl analog) | [5] |

| Predicted Refractive Index | 1.57 (for the similar N-methyl analog) | [5] |

| Storage | Sealed refrigeration is recommended. | [3] |

Note: Some values are predicted based on a structurally similar compound, 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, and should be used as an estimation pending experimental verification.

Synthesis and Structural Elucidation

The synthesis of this compound typically involves a multi-step process. A common synthetic route would be the borylation of a corresponding aryl halide precursor. The structural integrity and purity of the final compound are paramount and are confirmed through a suite of analytical techniques.

General Synthetic Approach

A plausible synthetic pathway for this compound is outlined below. This represents a generalized scheme, and specific reaction conditions may vary.

Caption: Generalized synthetic workflow for phenylboronic acids.

Experimental Protocols for Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of the compound.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, the isopropyl methine and methyl protons, and the amide N-H proton.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key signals will correspond to the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.

-

Data Processing and Interpretation: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Step-by-Step Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer. A C18 column is commonly used for reversed-phase separation.

-

Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in either positive or negative ion mode to generate ions.

-

Data Analysis: Analyze the resulting mass spectrum to confirm the molecular ion peak corresponding to the calculated molecular weight of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

Step-by-Step Protocol for HPLC Purity Analysis:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Column Selection: A reversed-phase column (e.g., C18) is typically suitable for the separation of arylboronic acids.

-

Instrument Setup: Set the flow rate and column temperature.

-

Sample Injection: Inject a known concentration of the compound.

-

Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

Applications in Drug Discovery and Development

Substituted phenylboronic acids are of significant interest in drug discovery, primarily due to their ability to act as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of various enzymes.

Potential as Enzyme Inhibitors

The structural motifs present in this compound suggest its potential as an inhibitor for various classes of enzymes, including proteases and kinases. The chloro and isopropylcarbamoyl substituents can be tailored to enhance binding affinity and selectivity for a specific target.

Caption: Interaction of a boronic acid inhibitor with a target enzyme.

Role in Medicinal Chemistry Programs

This compound can serve as a key intermediate in the synthesis of more complex drug candidates. The boronic acid group is a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of functional groups makes it an attractive candidate for the development of novel enzyme inhibitors and a versatile building block for organic synthesis. This technical guide provides a foundational understanding of its physicochemical properties, analytical characterization, and potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry. Further experimental validation of its predicted properties and exploration of its biological activities are warranted to fully unlock its therapeutic potential.

References

-

LookChem. 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. [Link]

-

Weifang Yangxu Group Co., Ltd. This compound. [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Chemcd. This compound(871332-74-0 ). [Link]

-

PubChem. 4-Isopropylphenylboronic acid. [Link]

-

PubChem. 4-Chloro-3-fluorophenylboronic Acid. [Link]

-

PubChem. 4-Chloro-3-nitrobenzoic acid. [Link]

-

PubChem. Torsemide Carboxylic Acid. [Link]

-

PubChem. 3-Chloro-4-nitrocyclohexane-1-carboxylic acid. [Link]

-

PubChem. Torasemide. [Link]

Sources

- 1. This compound | 871332-74-0 [chemicalbook.com]

- 2. This compound, CasNo.871332-74-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. (4-Chloro-3-(isopropylcarbamoyl)phenyl)boronic acid, CasNo.871332-74-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. This compound(871332-74-0 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 5. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid, with the CAS Registry Number 871332-74-0, is a specialized boric acid derivative of significant interest in modern organic synthesis. Its unique substitution pattern—featuring a chloro group and an isopropylcarbamoyl moiety—makes it a valuable building block, particularly in the realm of pharmaceutical and agrochemical research. The presence of the boronic acid functional group primarily destines this molecule for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.

This technical guide provides a comprehensive overview of the synthesis, core properties, and practical applications of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors, with a focus on the causal relationships behind experimental choices and protocols that ensure scientific integrity.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 871332-74-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BClNO₃ | [2] |

| Molecular Weight | 241.48 g/mol | N/A |

| IUPAC Name | [4-chloro-3-(isopropylcarbamoyl)phenyl]boronic acid | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a cool, dry place, under an inert atmosphere | [2] |

Note: Some physical properties like melting point and spectral data are not consistently reported in publicly available literature and should be determined experimentally upon receipt of the material.

Synthesis of this compound

The synthesis of arylboronic acids such as this compound is most commonly achieved through a lithium-halogen exchange reaction followed by borylation. This method offers a reliable pathway to introduce the boronic acid moiety at a specific position on the aromatic ring.

Conceptual Workflow for Synthesis

The logical synthetic pathway involves the preparation of a key intermediate, N-isopropyl-2-chloro-5-bromobenzamide, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol: Synthesis

Part 1: Synthesis of N-isopropyl-2-chloro-5-bromobenzamide (Precursor)

-

Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of isopropylamine (2.5 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-isopropyl-2-chloro-5-bromobenzamide.

Part 2: Synthesis of this compound

-

Lithium-Halogen Exchange: Dissolve N-isopropyl-2-chloro-5-bromobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. The lithium-halogen exchange is typically very fast at this temperature.[4]

-

Borylation: After stirring for a short period (e.g., 30 minutes) at -78 °C, add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of dilute aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and other functional materials.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of this compound with an aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices

-

Choice of Catalyst: The selection of the palladium catalyst and its corresponding ligand is crucial for the success of the Suzuki-Miyaura reaction. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), are commonly used. The steric and electronic properties of the ligand can significantly influence the reaction rate and yield.

-

Role of the Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. The choice of base can affect the reaction outcome, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system enhances the reaction rate.

-

Influence of Substituents: The chloro and isopropylcarbamoyl groups on the phenylboronic acid can influence its reactivity. The electron-withdrawing nature of these groups can affect the nucleophilicity of the arylboron species. The steric bulk of the isopropylcarbamoyl group may also play a role in the coupling efficiency with sterically hindered partners.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key building block for the construction of biaryl structures prevalent in many biologically active compounds. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, will enable researchers to effectively incorporate this compound into their synthetic strategies and advance their research in drug discovery and materials science.

References

-

Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]

-

Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki-Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron2002 , 58 (48), 9633-9695. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]

-

Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998 , 54 (3-4), 263-303. [Link]

Sources

- 1. This compound(871332-74-0 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 2. This compound, CasNo.871332-74-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. This compound | 871332-74-0 [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a substituted arylboronic acid of significant interest as a building block in medicinal chemistry and organic synthesis. The successful application of this intermediate, particularly in pharmaceutical development, is contingent upon a thorough understanding of its physicochemical properties. This guide provides an in-depth analysis of the aqueous solubility and chemical stability of this compound. We present detailed experimental protocols for thermodynamic solubility assessment using the shake-flask method and for evaluating chemical stability through forced degradation studies as outlined by the International Council for Harmonisation (ICH). Key degradation pathways, including oxidative deboronation and dehydration to form boroxines, are discussed. Furthermore, this document details the development of a stability-indicating HPLC method for the accurate quantification of the parent compound and its degradation products. The insights and methodologies contained herein are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze this versatile chemical entity.

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their general stability, ease of handling, and functional group tolerance make them indispensable reagents for constructing complex organic molecules.[1][2] this compound (Figure 1) is a bespoke building block incorporating several key structural features: a boronic acid moiety for coupling reactions, a chloro substituent, and an isopropylcarbamoyl group, which can modulate properties like lipophilicity and hydrogen bonding potential.

Understanding the solubility and stability of such an active pharmaceutical ingredient (API) precursor is a critical early-stage activity in drug development.[3] Poor solubility can hinder biological assays and complicate formulation, while chemical instability can lead to loss of potency and the formation of potentially toxic impurities.[3] This guide provides a comprehensive framework for characterizing these two critical attributes for this compound, grounded in established scientific principles and regulatory expectations.[4]

Figure 1: Chemical Structure

Solubility Profiling

The solubility of an API directly impacts its absorption and bioavailability. For boronic acids, solubility is often pH-dependent due to the Lewis acidic nature of the boron atom, which can accept a hydroxide ion to form a more soluble boronate species.[1]

Theoretical Considerations

Phenylboronic acid itself has a pKa of approximately 8.8.[1] The substituents on the phenyl ring of this compound will influence its acidity and, consequently, its pH-solubility profile. The electron-withdrawing nature of the chloro and carbamoyl groups is expected to lower the pKa relative to unsubstituted phenylboronic acid, increasing its solubility in neutral to basic media. In organic solvents, solubility is governed by the principle of "like dissolves like"; polar organic solvents are generally good solvents for polar boronic acids.[5][6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[9]

Objective: To determine the solubility of this compound in various pharmaceutically relevant aqueous and organic media.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Methanol, Acetonitrile, Ethanol). Ensure enough solid is added so that undissolved material remains visible.[7]

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 3.3.

-

Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.

Data Presentation: Expected Solubility Profile

The quantitative data should be summarized in a table for clarity and ease of comparison.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.01 M HCl | 2.0 | 25 | Data | Data |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data | Data |

| Borate Buffer | 9.0 | 25 | Data | Data |

| Methanol | N/A | 25 | Data | Data |

| Acetonitrile | N/A | 25 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

Stability Assessment

Evaluating the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH to understand how its quality may change over time under various environmental factors.[4][12] Forced degradation (stress testing) is employed to accelerate this process, identify likely degradation products, and establish degradation pathways.[3][13][14]

Theoretical Considerations: Common Degradation Pathways

Arylboronic acids are susceptible to several key degradation pathways:

-

Oxidative Deboronation: This is a major degradation route, especially in the presence of reactive oxygen species, leading to the formation of the corresponding phenol (4-Chloro-3-(isopropylcarbamoyl)phenol).[15][16][17][18] This process can be metabolically relevant and is a critical stability concern.[15]

-

Dehydration (Boroxine Formation): Boronic acids can reversibly dehydrate, particularly upon heating or in non-aqueous environments, to form a cyclic trimeric anhydride known as a boroxine.[1][19] While this is often reversible in the presence of water, it represents a change in the chemical form of the substance.

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, typically catalyzed by acid or base, yielding 2-chloro-N-isopropylbenzamide.[20]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and products of this compound under various stress conditions, as recommended by ICH guideline Q1A(R2).[4][21][22]

Methodology: A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or water) is prepared and subjected to the following conditions. A control sample, protected from stress, is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[14]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.[14]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[18]

-

Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.

At the end of the incubation period, samples are neutralized if necessary, diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[23] It must be able to separate the intact drug from its degradation products.[13]

Objective: To develop a reverse-phase HPLC method capable of resolving this compound from its potential process impurities and degradation products.

Protocol:

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: A C18 stationary phase (e.g., Waters XSelect HSS T3, 150 mm x 4.6 mm, 3.5 µm) is a robust starting point.[2] Using columns with low silanol activity can minimize on-column hydrolysis.[24][25]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure sharp peak shapes for the boronic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined by PDA analysis (e.g., ~245 nm).

-

Validation: The method's specificity must be demonstrated by showing that the peak for the parent compound is pure in stressed samples (e.g., using PDA peak purity analysis).

Data Presentation: Summary of Forced Degradation

Results should be tabulated to show the percentage of the parent compound remaining and the formation of major degradation products.

| Stress Condition | % Parent Remaining | Relative Retention Time (RRT) of Major Degradant(s) | Proposed Identity |

| Control | 100 | N/A | N/A |

| 0.1 M HCl, 60°C | Data | Data | Protodeboronation Product |

| 0.1 M NaOH, RT | Data | Data | Protodeboronation Product |

| 3% H₂O₂, RT | Data | Data | Phenol Derivative |

| Heat (Solid, 70°C) | Data | Data | Boroxine |

| Photolytic | Data | Data | Varies |

Conclusion and Recommendations

This technical guide outlines a systematic approach to characterizing the solubility and stability of this compound. The experimental protocols provided for solubility determination and forced degradation studies are based on industry-standard practices and regulatory guidelines. The primary degradation pathways for this class of compound are oxidative deboronation and dehydration, which must be carefully monitored. The stability-indicating HPLC method is a crucial tool for ensuring the quality and purity of the material throughout its lifecycle.

For drug development professionals, it is recommended to:

-

Perform solubility studies across a physiologically relevant pH range to predict in vivo behavior.

-

Incorporate antioxidants in formulations to mitigate the risk of oxidative deboronation.[15][16]

-

Control moisture content during storage and handling of the solid material to prevent boroxine formation.

-

Utilize the described stability-indicating method for routine quality control and long-term stability studies under ICH-prescribed conditions.[4][26]

By applying these principles, researchers can build a robust data package to support the seamless progression of this compound from a laboratory reagent to a valuable component in advanced pharmaceutical intermediates.

References

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. waters.com [waters.com]

- 3. acdlabs.com [acdlabs.com]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 16. pnas.org [pnas.org]

- 17. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 21. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 22. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 23. benchchem.com [benchchem.com]

- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid

Introduction

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a bespoke chemical entity with significant potential in the realms of medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a boronic acid moiety, a halogenated aromatic ring, and an amide functional group. This unique combination of features makes it an attractive building block for covalent inhibitors in drug discovery, a key component in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, and a potential candidate for applications in sensor technology.

The precise structural elucidation and confirmation of purity of this compound are paramount for its effective application. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring high-quality data and offers insights into the interpretation of the resulting spectra. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral prediction.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aromatic-H | 8.0 - 8.2 | d | 1H | ~2 |

| Aromatic-H | 7.8 - 8.0 | dd | 1H | ~8, ~2 |

| Aromatic-H | 7.5 - 7.7 | d | 1H | ~8 |

| B(OH)₂ | 8.0 - 8.5 | br s | 2H | - |

| NH | 8.2 - 8.6 | d | 1H | ~8 |

| CH (isopropyl) | 4.0 - 4.2 | m | 1H | ~7 |

| CH₃ (isopropyl) | 1.1 - 1.3 | d | 6H | ~7 |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165 - 168 |

| Aromatic C-Cl | 135 - 138 |

| Aromatic C-B | 130 - 135 (broad) |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | 138 - 142 |

| CH (isopropyl) | 41 - 43 |

| CH₃ (isopropyl) | 22 - 24 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | O-H (boronic acid) | Stretching |

| 3300 - 3100 | N-H (amide) | Stretching |

| 1680 - 1640 | C=O (amide) | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| 1400 - 1300 | B-O | Stretching |

| 1100 - 1000 | C-N | Stretching |

| 800 - 700 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 258.07 | For C₁₀H₁₄BClNO₃⁺ |

| [M-H]⁻ | 256.05 | For C₁₀H₁₂BClNO₃⁻ |

| [M+Na]⁺ | 280.05 | For C₁₀H₁₃BClNO₃Na⁺ |

Experimental Protocols

The following protocols are designed to acquire high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the polar compound and allow for the observation of exchangeable protons (OH and NH).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Instrument Parameters (ESI-TOF or ESI-Orbitrap):

-

Use Electrospray Ionization (ESI) as the ionization source.

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the target ion.

-

For HRMS, ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.

-

-

Data Processing:

-

Identify the molecular ion peaks in the positive and negative ion mode spectra.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

Caption: Workflow for Mass Spectrometry data acquisition and processing.

Data Interpretation

A successful characterization of this compound will show a convergence of data from all three spectroscopic techniques.

-

NMR: The ¹H NMR spectrum should show the expected number of signals with the predicted multiplicities and integrations. The presence of the three distinct aromatic protons, the amide NH, and the isopropyl group signals will be key indicators of the correct structure. The ¹³C NMR will confirm the number of unique carbon environments.

-

IR: The IR spectrum should clearly show the characteristic absorption bands for the O-H of the boronic acid, the N-H and C=O of the amide, and the aromatic C=C bonds. The absence of unexpected peaks will be an indication of purity.

-

MS: The high-resolution mass spectrum should provide an accurate mass measurement that corresponds to the calculated molecular formula of C₁₀H₁₃BClNO₃, providing a high degree of confidence in the elemental composition of the synthesized compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring its identity, purity, and suitability for downstream applications. By following the detailed protocols and using the predicted spectral data as a guide, researchers can confidently elucidate and confirm the structure of this versatile molecule. The convergence of data from NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this and other novel chemical entities.

References

- Spectroscopic Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014.

- Introduction to Spectroscopy; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014.

- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide; Breitmaier, E., Ed.; Wiley, 2002.

- Interpreting Mass Spectra: A Practical Guide; Smith, R. M., Ed.; CRC Press, 2004.

A Technical Guide to the Research Applications of Substituted Phenylboronic Acids

Introduction

Phenylboronic acids (PBAs) and their derivatives represent a versatile and powerful class of compounds that have found widespread applications across synthetic chemistry, materials science, and biology.[1] Their unique electronic properties and, most notably, their ability to form reversible covalent bonds with 1,2- and 1,3-diols, underpin their utility in a vast array of sophisticated molecular tools and technologies.[2][3] This guide provides an in-depth exploration of the core research applications of substituted phenylboronic acids, offering both mechanistic insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The strategic placement of substituents on the phenyl ring is a cornerstone of tuning the reactivity and selectivity of the boronic acid moiety. Electron-withdrawing or -donating groups can significantly alter the Lewis acidity of the boron atom, thereby influencing the pKa of the boronic acid and its affinity for diols.[4][5] This tunability is a key theme that will be explored throughout this guide, as it allows for the rational design of substituted phenylboronic acids for specific applications.

I. The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[6][7] Substituted phenylboronic acids are key coupling partners in this reaction, offering stability, low toxicity, and a broad functional group tolerance.[6][8]

The Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura reaction is highly dependent on several factors, including the choice of catalyst, base, solvent, and the nature of the substituents on the phenylboronic acid. The currently accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The choice of base is critical for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] The nature of the substituent on the phenylboronic acid directly impacts its transmetalation efficiency. Electron-donating groups can increase the electron density on the boron atom, but may slow down the formation of the boronate. Conversely, electron-withdrawing groups can facilitate boronate formation but may decrease the nucleophilicity of the aryl group.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Substituted Phenylboronic Acid with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

Substituted phenylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

-

Base (e.g., K₂CO₃ or CsF)

-

Solvent (e.g., DMF, THF, or toluene/water mixture)

-

Round-bottom flask

-

Stir bar

-

Reflux condenser or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

-

Add the solvent (5-10 mL).

-

If using a conventional heating setup, equip the flask with a reflux condenser and flush the system with an inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]

-

If using a microwave reactor, seal the reaction vessel and heat to the specified temperature and time (e.g., 150 °C for 20 minutes).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (the base) is present, filter the reaction mixture through a pad of Celite.[10]

-

If a biphasic solvent system was used, separate the organic layer.[10]

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[9]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Substituted Phenylboronic Acids as Chemical Sensors

The ability of phenylboronic acids to reversibly bind with diols makes them excellent candidates for the development of chemical sensors, particularly for biologically relevant molecules like carbohydrates.[11] The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.

The Principle of Boronic Acid-Based Sensing

The sensing mechanism relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester formed upon binding with a diol. This equilibrium is pH-dependent. The pKa of the boronic acid is a critical parameter, as the tetrahedral boronate, which is more stable in its complex with diols, is favored at pH values near or above the pKa.[4]

Substituents on the phenyl ring play a crucial role in modulating the pKa of the boronic acid. Electron-withdrawing groups lower the pKa, making the boronic acid more acidic and enhancing its ability to bind diols at physiological pH.[4][5] This principle is widely exploited in the design of glucose sensors for diabetes management.[11][12]

Quantitative Data: Influence of Substituents on Phenylboronic Acid pKa

| Substituent (Position) | pKa | Reference |

| H | 8.8 | [4] |

| 4-OCH₃ | 9.3 | [5] |

| 4-CH₃ | 9.2 | [5] |

| 4-F | 8.7 | [5] |

| 4-Cl | 8.6 | [5] |

| 3-NO₂ | 7.8 | [5] |

| 4-NO₂ | 7.1 | [4] |

| 4-SO₂NH₂ | 7.4 | [4] |

| 4-SO₂R | 7.1 | [4] |

Experimental Protocol: Preparation of a Phenylboronic Acid-Based Fluorescent Glucose Sensor

This protocol describes the synthesis of a simple fluorescent sensor for glucose.

Materials:

-

3-Aminophenylboronic acid

-

A fluorescent dye with a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate)

-

Organic solvent (e.g., DMF or DMSO)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Buffer solutions of varying pH

-

Glucose solutions of varying concentrations

-

Fluorometer

Procedure:

-

Synthesis of the Sensor Molecule: a. Dissolve 3-aminophenylboronic acid (1.0 eq) in the organic solvent. b. Add the base (1.1-1.5 eq). c. Add the reactive fluorescent dye (1.0 eq) portion-wise while stirring. d. Stir the reaction mixture at room temperature overnight, protected from light. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, purify the product by column chromatography or preparative HPLC.

-

Characterization of the Sensor: a. Dissolve the purified sensor molecule in a suitable buffer (e.g., PBS at pH 7.4). b. Record the fluorescence emission spectrum of the sensor in the absence of glucose. c. Titrate the sensor solution with increasing concentrations of glucose and record the fluorescence spectrum after each addition. d. Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve. e. Repeat the titration at different pH values to determine the optimal pH for sensing.

Visualization of the Sensing Mechanism

Caption: Mechanism of a fluorescent boronic acid sensor for glucose.

III. Bioconjugation and Drug Delivery Applications

The reversible covalent interaction of substituted phenylboronic acids with diols has been harnessed for a variety of biomedical applications, including bioconjugation and the development of stimuli-responsive drug delivery systems.[13][14]

Bioconjugation Strategies

Substituted phenylboronic acids can be used to label and immobilize biomolecules such as proteins and carbohydrates.[15] This can be achieved by conjugating a phenylboronic acid moiety to a protein of interest, which can then bind to glycosylated surfaces or other diol-containing molecules.[16] The pH-dependent nature of this interaction allows for controlled binding and release.

Experimental Protocol: Protein-Phenylboronic Acid Conjugation

This protocol describes the conjugation of a phenylboronic acid to a protein using carbodiimide chemistry.[16]

Materials:

-

Protein (e.g., Bovine Serum Albumin, BSA)

-

3-Aminophenylboronic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein (e.g., 10 mg/mL) in the reaction buffer.

-

Dissolve 3-aminophenylboronic acid (a molar excess, e.g., 10-50 fold) in the same buffer.

-

Add the 3-aminophenylboronic acid solution to the protein solution and mix gently.

-

Add EDC (and NHS, if used) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours or overnight.

-

Purify the protein-PBA conjugate from unreacted reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterize the conjugate using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry to confirm the modification.

Phenylboronic Acid-Based Drug Delivery Systems

Substituted phenylboronic acids are integral components of "smart" drug delivery systems that can release their therapeutic payload in response to specific stimuli, such as changes in pH or glucose concentration.[10][13] For example, nanoparticles functionalized with phenylboronic acids can be designed to release insulin in the presence of high glucose levels.[13][17] The phenylboronic acid moieties on the nanoparticle surface bind to glucose, leading to a change in the nanoparticle's structure and the release of the encapsulated insulin.

Visualization of a Glucose-Responsive Drug Delivery System

Caption: Glucose-responsive drug delivery using phenylboronic acid-functionalized nanoparticles.

IV. Applications in Materials Science

The dynamic and reversible nature of the boronate ester bond has made substituted phenylboronic acids valuable building blocks for the creation of advanced materials with unique properties, such as self-healing polymers and functionalized surfaces.[13]

Self-Healing Materials

Polymers incorporating phenylboronic acid moieties can exhibit self-healing properties. When the material is damaged, the boronate ester bonds can break and reform, allowing the material to repair itself. This process is often triggered by changes in pH or the presence of diols.

Functionalized Surfaces and Polymers

Phenylboronic acids can be used to functionalize surfaces and polymers for a variety of applications, including affinity chromatography and the creation of stimuli-responsive materials.[18] For example, silica or polymer beads functionalized with substituted phenylboronic acids can be used to selectively capture and purify glycoproteins.

Experimental Protocol: Synthesis of a Phenylboronic Acid-Containing Polymer

This protocol outlines the synthesis of a polymer with pendant phenylboronic acid groups via RAFT polymerization.[14]

Materials:

-

3-((Acrylamido)methyl)phenylboronic acid (monomer)

-

Chain transfer agent (CTA) for RAFT polymerization

-

Initiator (e.g., AIBN)

-

Solvent (e.g., DMSO/water mixture)

-

Nitrogen source for deoxygenation

Procedure:

-

Synthesize the 3-((acrylamido)methyl)phenylboronic acid monomer according to literature procedures.[14]

-

In a reaction vessel, dissolve the monomer, CTA, and initiator in the solvent.

-

Deoxygenate the reaction mixture by bubbling with nitrogen for at least 30 minutes.

-

Heat the reaction to the desired temperature (e.g., 70 °C) to initiate polymerization.

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours).

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., diethyl ether), and wash the precipitate to remove unreacted monomer and initiator.

-

Dry the polymer under vacuum.

-

Characterize the polymer by GPC (to determine molecular weight and dispersity) and NMR (to confirm the incorporation of the boronic acid monomer).

V. Conclusion

Substituted phenylboronic acids are a remarkably versatile class of molecules with a continuously expanding range of applications. Their unique chemistry, particularly the tunable and reversible interaction with diols, has established them as indispensable tools in organic synthesis, diagnostics, drug delivery, and materials science. The ability to finely tune their properties through the judicious choice of substituents on the phenyl ring ensures that they will remain at the forefront of innovation in these fields. This guide has provided a comprehensive overview of their core applications, supported by detailed protocols and mechanistic insights, to empower researchers to harness the full potential of these remarkable compounds.

References

-

Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... - ResearchGate. Available at: [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Available at: [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC. Available at: [Link]

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF - ResearchGate. Available at: [Link]

-

Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds - MDPI. Available at: [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. Available at: [Link]

-

Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of some para-functionalized phenylboronic acid derivatives - ResearchGate. Available at: [Link]

-

Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC - NIH. Available at: [Link]

-

Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - Frontiers. Available at: [Link]

-

Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery - ACS Publications. Available at: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. Available at: [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

-

Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling - The Royal Society of Chemistry. Available at: [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]

-

Phenyl boronic acid complexes of diols and hydroxyacids. - Europe PMC. Available at: [Link]

-

Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics | ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

-

Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC. Available at: [Link]

-

Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors | ACS Omega. Available at: [Link]

-

Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins | Request PDF - ResearchGate. Available at: [Link]

-

Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization - ACS Publications. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

-

Phenyl boronic acid complexes of diols and hydroxyacids - ResearchGate. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

-

Solvent Effects in Boronic Acid-Diol Binding. - Semantic Scholar. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF - ResearchGate. Available at: [Link]

-

Use of polymers as protecting groups in organic synthesis. Application of polystyrylboronic acid to the one-pot synthesis of acylated carbohydrate derivatives | Journal of the American Chemical Society. Available at: [Link]

-

Hammett equation - Wikipedia. Available at: [Link]

-

Boronic Acid Pairs for Sequential Bioconjugation. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Competing experiments in the Suzuki–Miyaura cross coupling reaction;... - ResearchGate. Available at: [Link]

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. Available at: [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available at: [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. Available at: [Link]

-